An In-depth Technical Guide to 3-Ethenyl-2,5-dimethylpyrazine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Ethenyl-2,5-dimethylpyrazine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethenyl-2,5-dimethylpyrazine, a heterocyclic aromatic compound of interest in the fields of flavor chemistry and chemical ecology. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its structure, and known synthesis. To provide a broader context for its potential characteristics and applications, this guide also draws comparisons with the closely related and more extensively studied alkylpyrazines. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of pyrazine derivatives.
Introduction to the Pyrazine Class
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 4.[1] These compounds are widely recognized for their significant contribution to the aroma and flavor of a vast array of cooked and roasted foods.[2][3] Beyond their sensory properties, pyrazines play crucial roles in biological systems, acting as signaling molecules such as pheromones in insects.[4][5] The diverse functionalities of pyrazines have led to their extensive use in the food, fragrance, and pharmaceutical industries.[2][6]
This guide focuses specifically on 3-ethenyl-2,5-dimethylpyrazine, also known as 2,5-dimethyl-3-vinylpyrazine. Due to the limited availability of detailed experimental data for this specific isomer, we will leverage information on its synthesis and contextualize its properties based on the broader understanding of alkyl- and alkenyl-substituted pyrazines.
Chemical Identity and Structure
The fundamental characteristics of 3-ethenyl-2,5-dimethylpyrazine are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties may be predicted or inferred from related compounds due to a lack of direct experimental measurement in published literature.
| Identifier | Value | Source |
| IUPAC Name | 3-ethenyl-2,5-dimethylpyrazine | - |
| Synonyms | 2,5-dimethyl-3-vinylpyrazine | - |
| Molecular Formula | C₈H₁₀N₂ | - |
| Molecular Weight | 134.18 g/mol | - |
| CAS Number | Not explicitly found | - |
The chemical structure of 3-ethenyl-2,5-dimethylpyrazine consists of a central pyrazine ring substituted with two methyl groups at positions 2 and 5, and an ethenyl (vinyl) group at position 3.
Caption: Chemical structure of 3-ethenyl-2,5-dimethylpyrazine.
Physicochemical Properties
For comparative purposes, selected properties of the closely related 3-ethyl-2,5-dimethylpyrazine (CAS: 13360-65-1) are provided below.[7][8][9]
| Property | Value (for 3-ethyl-2,5-dimethylpyrazine) | Source |
| Molecular Weight | 136.19 g/mol | [8] |
| Boiling Point | 180-181 °C | [9] |
| Density | 0.965 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.5015 | [7] |
| Physical Form | Liquid | |
| Purity (typical) | 97% |
Synthesis of 3-Ethenyl-2,5-dimethylpyrazine
A key development in the study of this compound has been the establishment of a synthetic route. A notable synthesis involves a multi-step process that allows for the creation of 3-ethenyl-2,5-dimethylpyrazine. A general workflow for the synthesis of substituted pyrazines often involves the condensation of a diamine with a dicarbonyl compound, followed by oxidation.
A specific synthesis for 2,5-dimethyl-3-vinylpyrazine has been described and involves the use of a cross-coupling reaction. One reported method utilizes the Pd- or Fe-catalyzed cross-coupling reaction between 3-chloro-2,5-dimethylpyrazine and a vinylating agent such as vinyl potassium trifluoroborate (CH₂=CHBF₃K) or a vinyl Grignard reagent (RMgBr). This approach has been noted for its reliability and scalability.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 3-ethenyl-2,5-dimethylpyrazine via a cross-coupling reaction.
Caption: Conceptual workflow for the synthesis of 3-ethenyl-2,5-dimethylpyrazine.
Spectroscopic Data
For 3-ethyl-2,5-dimethylpyrazine , mass spectrometry data typically shows a molecular ion peak (M+) at m/z 136 and a prominent fragment ion at m/z 135, corresponding to the loss of a hydrogen atom.[8][10] The ¹³C NMR spectrum would show distinct signals for the ethyl and methyl carbons, as well as the carbons of the pyrazine ring.[8]
For 3-ethenyl-2,5-dimethylpyrazine , the molecular ion peak in the mass spectrum would be expected at m/z 134. The ¹H NMR spectrum would be characterized by signals for the two methyl groups, a proton on the pyrazine ring, and the characteristic signals of the vinyl group (typically three protons with distinct chemical shifts and coupling constants).
Applications and Biological Relevance
Flavor and Fragrance Industry
Alkyl- and alkenylpyrazines are highly valued in the flavor and fragrance industry for their potent and diverse aroma profiles, which often include nutty, roasted, cocoa, and green notes.[2][11][12] The presence of an ethenyl (vinyl) group can significantly influence the odor threshold and character of a pyrazine molecule. It is reported that vinyl-substituted pyrazines can be powerful odorants. This suggests that 3-ethenyl-2,5-dimethylpyrazine likely possesses a low odor threshold and a potent, characteristic aroma, making it a potentially valuable compound for creating complex flavor and fragrance profiles.
Pheromonal Activity
A significant aspect of the biological relevance of 3-ethenyl-2,5-dimethylpyrazine is its identification as a sex-specific volatile produced by the female Korean apricot wasp (Eurytoma maslovskii). This indicates a role as a sex pheromone, crucial for mate recognition and attraction in this insect species. The study of insect pheromones is a vital area of research for developing species-specific and environmentally benign pest management strategies.[4][13]
The broader class of pyrazines is known to be involved in various forms of insect chemical communication, including alarm signaling and trail marking.[4][5] Some pyrazine analogs found in wolf urine have been shown to induce avoidance and fear-related behaviors in deer, highlighting their role as kairomones.[14]
Potential in Drug Development
While there is no direct evidence of 3-ethenyl-2,5-dimethylpyrazine being investigated as a therapeutic agent, the pyrazine scaffold is a privileged structure in medicinal chemistry.[6] Numerous pyrazine-containing compounds have demonstrated a wide range of biological activities and have been developed into clinically used drugs.[6] The unique substitution pattern of 3-ethenyl-2,5-dimethylpyrazine could present interesting opportunities for the design of novel bioactive molecules.
Conclusion
3-Ethenyl-2,5-dimethylpyrazine is a fascinating pyrazine derivative with demonstrated relevance in chemical ecology as an insect pheromone and potential applications in the flavor and fragrance industry. While a comprehensive dataset of its physicochemical and spectroscopic properties is not yet available, established synthetic routes provide a means for its preparation and further study. Future research should focus on the detailed characterization of this compound to fully elucidate its sensory properties, biological activity, and potential for broader applications. This guide serves as a starting point for researchers and professionals interested in exploring the chemistry and utility of this and other substituted pyrazines.
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